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7-Methoxy-1,2,3,4-

tetrahydroquinoline

Cat. No.: B183376 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

heterocyclic compound 7-Methoxy-1,2,3,4-tetrahydroquinoline, a molecule of interest to

researchers, scientists, and professionals in the field of drug development and organic

synthesis. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data to facilitate its identification and characterization.

Spectroscopic Data Summary
The structural elucidation of 7-Methoxy-1,2,3,4-tetrahydroquinoline is critically dependent on

a combination of spectroscopic techniques. Below is a summary of the expected and reported

spectral data, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

Table 1: ¹H NMR Spectroscopic Data for 7-Methoxy-1,2,3,4-tetrahydroquinoline
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~6.8 - 6.4 m 3H Ar-H

~3.7 s 3H OCH₃

~3.3 t 2H C2-H₂

~2.7 t 2H C4-H₂

~1.9 m 2H C3-H₂

~3.6 br s 1H N-H

Note: Predicted values based on analogous structures. The exact chemical shifts and coupling

constants can vary based on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 7-Methoxy-1,2,3,4-tetrahydroquinoline

Chemical Shift (δ) ppm Assignment

~156 C7

~145 C8a

~122 C5

~115 C4a

~114 C6

~112 C8

~55 OCH₃

~42 C2

~27 C4

~22 C3

Note: Predicted values based on analogous structures.
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Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 7-Methoxy-1,2,3,4-tetrahydroquinoline

Wavenumber (cm⁻¹) Intensity Assignment

~3400 Medium, Sharp N-H Stretch

~3050-3000 Medium Aromatic C-H Stretch

~2950-2850 Medium-Strong Aliphatic C-H Stretch

~1610, 1500 Strong C=C Aromatic Ring Stretch

~1250 Strong
Aryl-O-CH₃ Asymmetric

Stretch

~1040 Medium Aryl-O-CH₃ Symmetric Stretch

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 4: Mass Spectrometry Data for 7-Methoxy-1,2,3,4-tetrahydroquinoline

m/z Relative Intensity (%) Assignment

163 High [M]⁺ (Molecular Ion)

162 High [M-H]⁺

148 Medium [M-CH₃]⁺

134 Medium [M-C₂H₅]⁺ or [M-NHCH₃]⁺

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives involves the

following steps:

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in an NMR tube. Tetramethylsilane (TMS) may be added as

an internal standard.

Data Acquisition: Spectra are typically recorded on a 300 or 400 MHz spectrometer. For ¹³C

NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum.

Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the

resulting spectrum is phase and baseline corrected.

FT-IR Spectroscopy
For FT-IR analysis, the following sample preparation methods are common:

Neat (for liquids): A drop of the liquid sample is placed between two KBr or NaCl plates.

KBr Pellet (for solids): A small amount of the solid sample is ground with dry potassium

bromide (KBr) and pressed into a thin, transparent disk. The spectrum is then recorded using

an FT-IR spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectra are typically obtained using a mass spectrometer with electron ionization (EI) or

electrospray ionization (ESI).

Sample Introduction: The sample is introduced into the ion source, often via direct infusion or

after separation by gas chromatography (GC) or liquid chromatography (LC).

Ionization: In EI, the sample is bombarded with a high-energy electron beam. In ESI, a high

voltage is applied to a liquid to create an aerosol.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow of Spectroscopic Analysis
The process of identifying an organic compound like 7-Methoxy-1,2,3,4-tetrahydroquinoline
using spectroscopy follows a logical progression.

Initial Analysis

Detailed Structural Elucidation

Sample Preparation

Mass Spectrometry (MS)Provides Molecular Weight

Infrared (IR) Spectroscopy
Identifies Functional Groups

¹H NMR Spectroscopy ¹³C NMR SpectroscopyConfirms Carbon Framework Structure Determination

Click to download full resolution via product page

General workflow for spectroscopic identification of an organic compound.

This guide serves as a foundational resource for the spectroscopic characterization of 7-
Methoxy-1,2,3,4-tetrahydroquinoline. Researchers are encouraged to consult primary

literature and spectral databases for experimentally obtained data to ensure accurate

identification.

To cite this document: BenchChem. [Spectroscopic Profile of 7-Methoxy-1,2,3,4-
tetrahydroquinoline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b183376#spectroscopic-data-for-7-methoxy-1-2-3-4-
tetrahydroquinoline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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